3-Piperidin-3-yl-1H-imidazol-2-one
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Overview
Description
3-Piperidin-3-yl-1H-imidazol-2-one is a heterocyclic compound that features both piperidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and imidazole moieties in its structure allows it to exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of targets and play a significant role in the pharmaceutical industry . They are key components of functional molecules used in a diverse range of applications .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole derivatives are known to have a wide range of pharmacokinetic properties, contributing to their diverse therapeutic potential .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, indicating that they likely have diverse molecular and cellular effects .
Action Environment
The action of imidazole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-3-yl-1H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with imidazole derivatives under controlled conditions. For instance, the reaction of piperidine-3-carboxylic acid with imidazole-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or imidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones
Scientific Research Applications
3-Piperidin-3-yl-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one
- 2-(pyridin-3-yl)-1H-imidazole
Comparison: 3-Piperidin-3-yl-1H-imidazol-2-one is unique due to the presence of both piperidine and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-piperidin-3-yl-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h4-5,7,9H,1-3,6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRWCRMOENFGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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